![molecular formula C9H8F3NO2S B1324922 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide CAS No. 952183-07-2](/img/structure/B1324922.png)

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

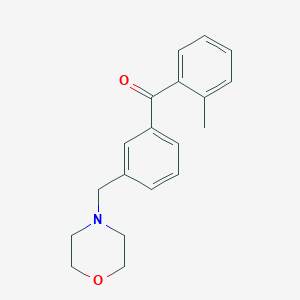

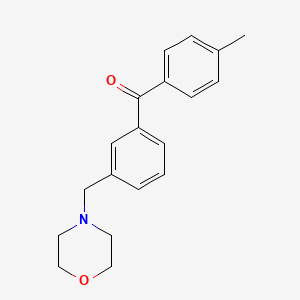

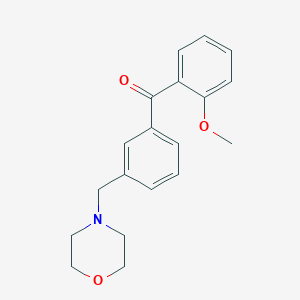

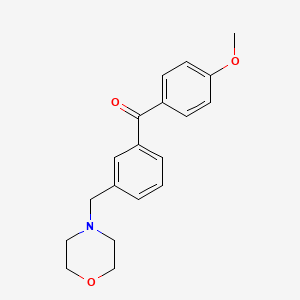

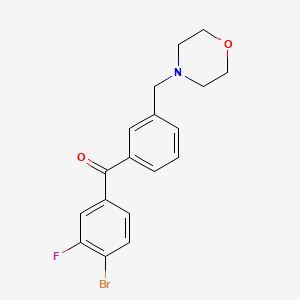

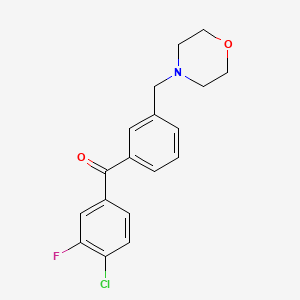

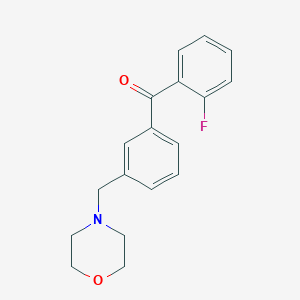

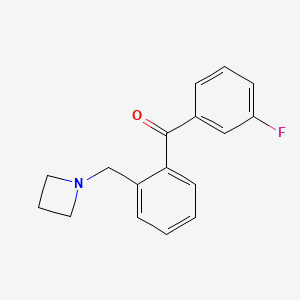

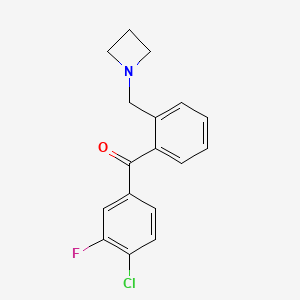

“2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” is a chemical compound with the CAS Number: 952183-07-2. It has a molecular weight of 251.23 .

Molecular Structure Analysis

The molecular formula of “2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” is C9H8F3NO2S . The InChI code for this compound is 1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-6(2-4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) .Physical And Chemical Properties Analysis

“2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” is a solid substance . It has a melting point range of 97 - 99 degrees Celsius .Aplicaciones Científicas De Investigación

Novel Synthetic Routes and Intermediates

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide and its derivatives are crucial intermediates in the synthesis of various compounds. For instance, 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin, used for treating benign prostatic hyperplasia, can be synthesized using a novel route starting from 2-nitrochlorobenzene (Xiaoxia Luo et al., 2008).

Nonlinear Optical Properties

The derivatives of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide exhibit interesting nonlinear optical properties. Peripheral symmetrically and non-symmetrically 4-(trifluoromethoxy)phenoxy substituted zinc phthalocyanines have been studied for their structural properties and optical limiting behavior (N. Farajzadeh et al., 2020).

Intracellular pH Measurement

Fluorinated derivatives of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, like N-ethyl-5-fluoro-2-aminophenol N,O-diacetate, have been used as pH-sensitive probes for measuring intracellular pH, indicating its utility in biological research (C. Rhee et al., 1995).

Metal Ion Extraction

Compounds like 1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, related to 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, have been synthesized for selective lead(II) extraction, highlighting its potential in environmental and analytical chemistry (T. Hayashita et al., 1999).

Photocatalysis and Photovoltaics

A non-peripherally tetra-substituted copper(ii) phthalocyanine bearing 4-(trifluoromethoxy)phenol groups, related to 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide, has been synthesized and studied for its potential in photocatalysis and photovoltaics, demonstrating its relevance in energy research (Armağan Günsel et al., 2019).

Wound Healing Potential

Derivatives of 2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide have been evaluated for their wound-healing potential, further emphasizing its biomedical applications (K. Vinaya et al., 2009).

Safety And Hazards

The safety information for “2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2-[4-(trifluoromethoxy)phenoxy]ethanethioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2S/c10-9(11,12)15-7-3-1-6(2-4-7)14-5-8(13)16/h1-4H,5H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFVYSKTICMYIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=S)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)